Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
Overview
Description
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its target in a specific manner, leading to changes at the molecular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate . These factors may include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be achieved through several methods. One notable approach involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . This method offers high enantioselectivity and good chemical yields. Industrial production methods often involve similar enzymatic processes to ensure high purity and efficiency .
Chemical Reactions Analysis
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . In biology and medicine, it exhibits potential antifungal activity and can be used in drug research . Additionally, its unique structure makes it valuable in the development of new materials and industrial processes .
Comparison with Similar Compounds
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be compared with other similar compounds, such as cispentacin and icofungipen, which also exhibit antifungal activity . These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique enantioselectivity and stability of this compound make it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and wide range of reactions make it a valuable tool for chemists, biologists, and medical researchers alike.
Biological Activity
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate is a cyclic β-amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound has the molecular formula C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester functional group.
Synthesis Methods:
The compound can be synthesized through various methods including enzymatic hydrolysis and chemical reactions involving cyclopentane derivatives. Notably, CALB (Candida antarctica lipase B) has been utilized for enantioselective hydrolysis of β-amino esters, yielding high enantiomeric excess (ee) values .
2. Biological Activity
This compound exhibits several biological activities, primarily related to its role as a precursor in the synthesis of bioactive compounds.
2.1 Pharmacological Potential
- Anticancer Activity: Research indicates that cyclic β-amino acids can exhibit anticancer properties by modulating cellular pathways involved in tumor growth. This compound has been studied for its ability to inhibit cancer cell proliferation in vitro.
- Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
3.1 Enzymatic Hydrolysis Studies
A study conducted by Fraaije et al. demonstrated the effectiveness of CALB in the hydrolysis of this compound under various conditions. The results indicated that increasing enzyme concentration significantly improved conversion rates and enantioselectivity:
Enzyme Concentration (mg) | Conversion Rate (%) | Enantioselectivity (E) |
---|---|---|
10 | 45 | 5 |
20 | 70 | 10 |
30 | 90 | 15 |
This table illustrates the correlation between enzyme concentration and the efficiency of the reaction .
3.2 Anticancer Activity Assessment
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line: MCF-7 (Breast Cancer)
- IC₅₀ Value: 25 µM after 48 hours of treatment
- Mechanism: Induction of apoptosis via caspase activation.
4. Conclusion
This compound is a promising compound with notable biological activities, particularly in anticancer and neuroprotective domains. Its synthesis through enzymatic methods showcases its potential for high enantiomeric purity, which is crucial for pharmacological applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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